molecular formula C13H17ClO B1147523 4-Chlorobenzyl pinacolone CAS No. 127141-86-0

4-Chlorobenzyl pinacolone

Cat. No.: B1147523
CAS No.: 127141-86-0
M. Wt: 224.73
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorobenzyl pinacolone is an organic compound with the molecular formula C13H17ClO. It is a derivative of pinacolone, featuring a 4-chlorobenzyl group attached to the pinacolone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorobenzyl pinacolone can be synthesized through the pinacol rearrangement reaction. This reaction involves the acid-catalyzed rearrangement of 1,2-diols (vicinal diols) to form pinacolones. The process typically requires strong acids such as sulfuric acid (H2SO4) to protonate one of the hydroxyl groups, leading to the formation of a carbocation intermediate. The subsequent migration of a carbon group results in the formation of the pinacolone structure .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of high-temperature liquid water or supercritical water as reaction media. These conditions enhance solubility and alter reaction kinetics, making the process more efficient. Additionally, the use of inorganic acids, Lewis acids, and molecular sieves can facilitate the rearrangement process, offering distinct advantages in terms of reaction selectivity and ease of separation .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzyl pinacolone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-chlorobenzyl pinacolone primarily involves its ability to undergo rearrangement reactions. During the pinacol rearrangement, one of the hydroxyl groups is protonated, leading to the formation of a carbocation. This carbocation then undergoes a migration of a carbon group, resulting in the formation of a new carbon-oxygen (C=O) bond. This rearrangement is driven by the stability of the resulting carbocation and the formation of a more stable ketone or aldehyde .

Comparison with Similar Compounds

4-Chlorobenzyl pinacolone can be compared with other pinacolone derivatives, such as:

Uniqueness: The presence of the 4-chlorobenzyl group in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it a valuable compound for various applications in organic synthesis and industrial chemistry .

Properties

IUPAC Name

5-(4-chlorophenyl)-5-methylhexan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO/c1-4-12(15)9-13(2,3)10-5-7-11(14)8-6-10/h5-8H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJQBZOWUDEPJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(C)(C)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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